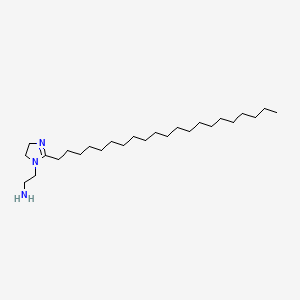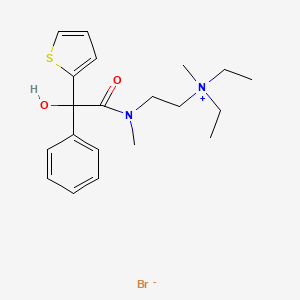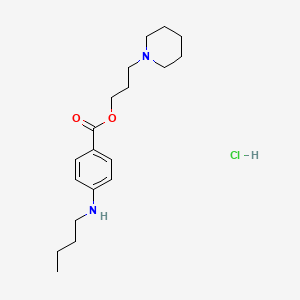
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride is a chemical compound with the molecular formula C19H31ClN2O2 and a molecular weight of 354.915 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride typically involves the esterification of 4-(butylamino)benzoic acid with 3-(piperidin-1-yl)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting ester is then treated with hydrochloric acid to obtain the chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the final product.
化学反応の分析
Types of Reactions
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
作用機序
The mechanism of action of 3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
- 4-Butylamino-benzoic acid 3-piperidinopropyl ester hydrochloride
- Benzoic acid, 4-(butylamino)-, 3-(1-piperidinyl)propyl ester
Uniqueness
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
100311-28-2 |
|---|---|
分子式 |
C19H31ClN2O2 |
分子量 |
354.9 g/mol |
IUPAC名 |
3-piperidin-1-ylpropyl 4-(butylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-2-3-12-20-18-10-8-17(9-11-18)19(22)23-16-7-15-21-13-5-4-6-14-21;/h8-11,20H,2-7,12-16H2,1H3;1H |
InChIキー |
YUAJJCQDIYIWRE-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


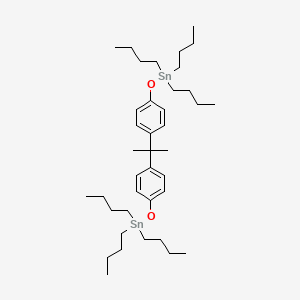




![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)
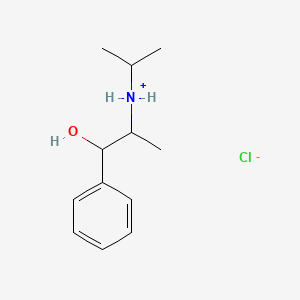
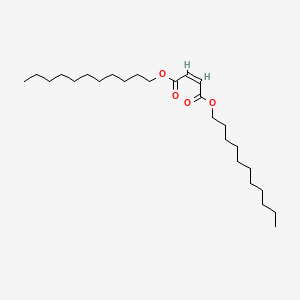
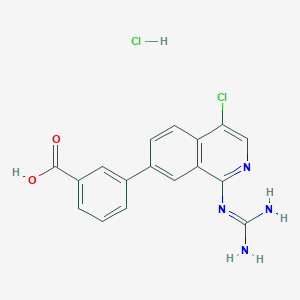
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
